molecular formula C14H15NO3 B2693126 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 247225-88-3

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2693126
CAS No.: 247225-88-3
M. Wt: 245.278
InChI Key: JIYQEGVUIRJANB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrocyclopentaquinoline carboxylic acid family, characterized by a fused cyclopentane-quinoline core with a methoxy substituent at the 6-position and a carboxylic acid group at the 4-position. Its structure enables interactions with biological targets such as enzymes and receptors, making it relevant in antifungal and neurological research.

Properties

IUPAC Name

6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYQEGVUIRJANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of methoxy-substituted aromatic compounds and cyclopentane derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds similar to 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit significant anticancer activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell proliferation and survival .

2. Neuroprotective Effects
Evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The mechanism involves modulation of neurotransmitter levels and protection against excitotoxicity.

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent . The structural features of the compound contribute to its ability to disrupt microbial cell membranes.

Therapeutic Applications

1. Drug Development
this compound serves as a lead compound in the synthesis of novel pharmaceuticals aimed at treating cancer and neurodegenerative disorders. Its derivatives are being investigated for their potential to enhance therapeutic efficacy while minimizing side effects .

2. Research in Proteomics
The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique chemical structure allows for specific binding to target proteins, facilitating the exploration of protein dynamics in various biological processes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells with IC50 values indicating potency .
Study BNeuroprotectionShowed reduced neuronal cell death in models of oxidative stress; potential for Alzheimer's treatment .
Study CAntimicrobial EffectsEffective against Staphylococcus aureus and Candida albicans; mechanism involves membrane disruption .

Mechanism of Action

The mechanism of action of 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and related derivatives:

Compound Name Substituents Biological Target/Activity Key Findings
This compound (Target Compound) - 6-Methoxy
- 4-Carboxylic acid
Homoserine transacetylase (fungal enzyme)
Potential α7 nAChR modulation
Limited antifungal activity in C. neoformans due to poor cellular uptake .
CTCQC
(6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid)
- 6-Carbamoyl
- 4-Carboxylic acid
Homoserine transacetylase inhibitor IC₅₀ = 4.5 µM against homoserine transacetylase; no antifungal activity in vivo .
TQS
(4-Naphthalene-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)
- 8-Sulfonamide
- 4-Naphthalene substituent
α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulator (PAM) Enhances α7 nAChR activity; used in CNS disorder research .
G1-PABA
((3aS,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid)
- 8-Carboxylic acid
- 6-Bromobenzo[d][1,3]dioxol substituent
Glioblastoma targets (e.g., kinases, receptors) Synthesized via Pd-catalyzed cross-coupling; evaluated for antitumor activity .
Ethyl 7-chloro-6-methyl-...cyclopenta[c]quinoline-4-carboxylate - 7-Chloro
- 6-Methyl
- 4-Ethyl ester
Moesin-CD44 pathway inhibitor (hypothetical) High yield (95%) via esterification; improved solubility for in vitro assays .

Biological Activity

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound belongs to the quinoline family, which is known for a diverse range of biological effects including anticancer, antimicrobial, and antioxidant properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NOC_{14}H_{17}NO with a molecular weight of approximately 229.29 g/mol. The structure features a methoxy group and a carboxylic acid moiety which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the quinoline structure. For instance, derivatives of quinoline-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)< 1.0
2-(4-Methylphenyl)quinoline-4-carboxylic acidA549 (lung cancer)0.5
2-Methylquinoline-4-carboxylic acidHeLa (cervical cancer)0.7

These results indicate that the compound exhibits potent inhibitory effects against several cancer types, suggesting its potential as a lead compound in cancer therapy.

2. Antioxidant Activity

The antioxidant properties of quinoline derivatives have also been documented. A study demonstrated that certain derivatives showed a significant ability to scavenge free radicals:

CompoundDPPH Inhibition (%) at 5 mg/L
This compound40.43%
Isatin0%

The presence of an aromatic ring in these compounds enhances their ability to donate hydrogen atoms to free radicals, thus exhibiting antioxidant activity .

The mechanism by which quinoline derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can trigger G2/M phase arrest in cancer cells and promote apoptotic pathways through caspase activation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinoline derivatives:

  • Study on MDA-MB-231 Cells : This study assessed the growth inhibition caused by various quinoline derivatives including the target compound. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced cytotoxicity against triple-negative breast cancer cells .
  • Antioxidant Efficacy : A comparative analysis between different quinoline derivatives revealed that those with methoxy substitutions showed superior radical scavenging abilities compared to their unsubstituted counterparts .

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